(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foliglurax, also known by its developmental code names PXT-002331 and DT2331, is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). It is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . This compound has shown potential in alleviating motor symptoms associated with Parkinson’s disease and has reached phase II clinical trials .
Preparation Methods
The synthesis of Foliglurax involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of Foliglurax is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, such as nitroso and morpholine groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial production methods for Foliglurax would likely involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Foliglurax undergoes several types of chemical reactions, including:
Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions to form various oxidized products.
Reduction: The nitroso group can also be reduced to form amine derivatives.
Substitution: The aromatic rings in Foliglurax can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Foliglurax has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Foliglurax is used as a model compound to study the behavior of positive allosteric modulators of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR 4 in various biological processes, including neurotransmission and neuroprotection.
Medicine: Foliglurax is being developed as a potential treatment for Parkinson’s disease.
Mechanism of Action
Foliglurax exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). This receptor is involved in regulating neurotransmission in the central nervous system. By binding to a specific site on the receptor, Foliglurax enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to a decrease in the overactivity of the corticostriatal glutamatergic pathway, which is implicated in Parkinson’s disease .
Comparison with Similar Compounds
Foliglurax is unique in its ability to modulate mGluR 4 positively. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:
ADX88178: Another positive allosteric modulator of mGluR 4, which has shown potential in preclinical studies for treating Parkinson’s disease.
VU0155041: A positive allosteric modulator of mGluR 4 with neuroprotective effects in animal models of Parkinson’s disease.
Foliglurax stands out due to its high brain exposure and its ability to alleviate both motor symptoms and levodopa-induced dyskinesia in Parkinson’s disease .
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19- |
InChI Key |
ZTEDNASHAWNBKQ-PLRJNAJWSA-N |
Isomeric SMILES |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4 |
Canonical SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.